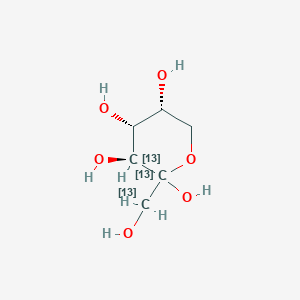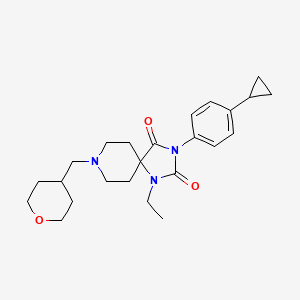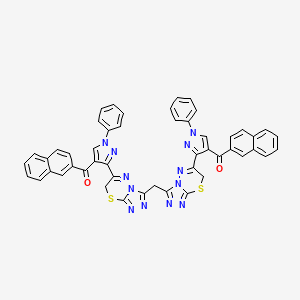
TAMRA-PEG8-Me-Tet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAMRA-PEG8-Me-Tet is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) that contains eight polyethylene glycol (PEG) units and a tetrazine group. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups . The incorporation of PEG units enhances its water solubility and biocompatibility, making it a valuable tool in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG8-Me-Tet typically involves the conjugation of TAMRA with a PEG linker and a tetrazine group. The process begins with the activation of TAMRA, followed by the attachment of the PEG linker through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and reproducibility in the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
TAMRA-PEG8-Me-Tet primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules . This reaction is highly specific and efficient, making it suitable for bioconjugation and labeling applications.
Common Reagents and Conditions
The iEDDA reaction involving this compound typically requires mild conditions and can be carried out in aqueous or organic solvents. Common reagents include TCO-containing molecules, which react with the tetrazine group in this compound to form stable adducts .
Major Products
The major products formed from the iEDDA reaction are stable conjugates of this compound with TCO-containing molecules. These conjugates retain the fluorescent properties of TAMRA, making them useful for imaging and detection applications .
Aplicaciones Científicas De Investigación
TAMRA-PEG8-Me-Tet has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of TAMRA-PEG8-Me-Tet involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction is highly specific and efficient, allowing for the selective labeling of target molecules. The tetrazine group in this compound reacts with the TCO group to form a stable adduct, which retains the fluorescent properties of TAMRA. This enables the detection and imaging of the labeled molecules in various biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
TAMRA-PEG4-Tet: Similar to this compound but contains only four PEG units, resulting in lower water solubility and biocompatibility.
TAMRA-PEG8-Azide: Contains an azide group instead of a tetrazine group, used for different types of bioconjugation reactions.
Uniqueness
This compound stands out due to its combination of eight PEG units and a tetrazine group, which enhances its water solubility, biocompatibility, and reactivity in iEDDA reactions. This makes it a versatile tool for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
C55H72N8O13 |
|---|---|
Peso molecular |
1053.2 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C31H50N6O10.C24H22N2O3/c1-26-34-36-31(37-35-26)29-5-3-28(4-6-29)25-33-30(39)7-9-40-11-13-42-15-17-44-19-21-46-23-24-47-22-20-45-18-16-43-14-12-41-10-8-32-27(2)38;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h3-6H,7-25H2,1-2H3,(H,32,38)(H,33,39);5-14H,1-4H3 |
Clave InChI |
CGGAZZPTOZWKMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)

![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)


![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)


![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)

